molecular formula C14H23N3O B13258263 1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane

1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane

Cat. No.: B13258263
M. Wt: 249.35 g/mol
InChI Key: GSXNRMNPCJKXKS-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure. This compound features an imidazole ring fused with a spirocyclic nonane system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing both the imidazole and spirocyclic nonane moieties. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process, along with solvents such as dichloromethane or ethanol to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-1H-imidazole: Shares the imidazole ring but lacks the spirocyclic nonane structure.

    1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride: Contains a similar imidazole ring with a different substituent.

Uniqueness

1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)imidazol-2-yl]-2-azaspiro[3.5]nonane

InChI

InChI=1S/C14H23N3O/c1-18-10-9-17-8-7-15-13(17)12-14(11-16-12)5-3-2-4-6-14/h7-8,12,16H,2-6,9-11H2,1H3

InChI Key

GSXNRMNPCJKXKS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CN=C1C2C3(CCCCC3)CN2

Origin of Product

United States

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